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molecular formula C9H7NS B3049628 4-(2-Thienyl)pyridine CAS No. 21298-54-4

4-(2-Thienyl)pyridine

Cat. No. B3049628
M. Wt: 161.23 g/mol
InChI Key: KHTGYJRTNNIIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281227B1

Procedure details

2-Bromothiophene (7.6 mL, 78.5 mmol) is added dropwise to a flame and vacuum dried three-necked round-bottomed flask fitted with a condenser, stopper and magnesium (2 g, 82.3 mmol) in diethyl ether (70 mL). The resulting grey solution is stirred at reflux for 1.5 hours. Meanwhile 4-bromopyridine hydrochloride is converted to the free base in the following manner: 4-Bromopyridine hydrochloride (15.3 g, 78.7 mmol) is dissolved in water (100 mL), and cooled in an ice bath. One equivalent of 1 N NaOH (ca. 100 mL) is added dropwise until pH is ˜5.6. The ice-cooled aqueous solution is extracted with hexane (3×150 mL) and the combined organic layers are dried over MgSO4 and filtered. Hexane is removed under vacuum (11 mm Hg) while cooling in an ice-bath to a volume of ca. 30 mL. The resulting colorless clear solution is diluted with THF (150 mL) under N2. The Grignard reagent is then cooled to room temperature and added via cannula to the solution of NiCl2dppp (0.54 g, 1 mmol) and 4-bromopyridine in THF. The resulting dark solution is refluxed overnight. The reaction mixture is then poured over saturated NH4Cl solution and extracted with diethyl ether (3×200 mL). The combined ethereal layers are acidified with 2 N HCl (300 mL) and the aqueous layer is washed with diethyl ether. The aqueous layer is then cooled in an ice-bath and neutralized with sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3×200 mL) and the combined organic layers are dried over MgSO4, filtered and concentrated to give a brown solid. The crude solid is taken up in hot hexanes and the yellow solution is separated from the insoluble black solid. The hexane solution is concentrated and the above procedure is repeated. Upon cooling the hexane solution, yellow solid precipitates form. The yellow solid is collected to give the title compound (8.99 g, 55.8 mmol).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[Mg].Cl.Br[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[OH-].[Na+]>C(OCC)C.O>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
BrC=1SC=CC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Step Four
Name
Quantity
15.3 g
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting grey solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a flame
CUSTOM
Type
CUSTOM
Details
vacuum dried three-necked round-bottomed flask fitted with a condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
is extracted with hexane (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Hexane is removed under vacuum (11 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an ice-bath to a volume of ca. 30 mL
ADDITION
Type
ADDITION
Details
The resulting colorless clear solution is diluted with THF (150 mL) under N2
ADDITION
Type
ADDITION
Details
added via cannula to the solution of NiCl2dppp (0.54 g, 1 mmol) and 4-bromopyridine in THF
TEMPERATURE
Type
TEMPERATURE
Details
The resulting dark solution is refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture is then poured over saturated NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×200 mL)
WASH
Type
WASH
Details
the aqueous layer is washed with diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is then cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
the yellow solution is separated from the insoluble black solid
CONCENTRATION
Type
CONCENTRATION
Details
The hexane solution is concentrated
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the hexane solution, yellow solid
CUSTOM
Type
CUSTOM
Details
precipitates form
CUSTOM
Type
CUSTOM
Details
The yellow solid is collected

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 55.8 mmol
AMOUNT: MASS 8.99 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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